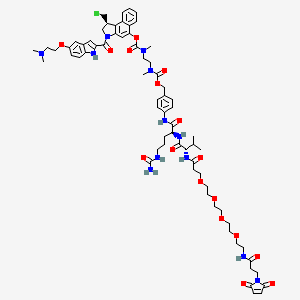

MA-PEG4-VC-PAB-DMEA-duocarmycin DM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H89ClN12O17 |

|---|---|

Molecular Weight |

1382.0 g/mol |

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C68H89ClN12O17/c1-44(2)62(76-58(83)22-29-92-32-34-94-36-37-95-35-33-93-30-24-71-57(82)21-25-80-59(84)19-20-60(80)85)64(87)75-53(12-9-23-72-66(70)89)63(86)73-48-15-13-45(14-16-48)43-97-67(90)78(5)26-27-79(6)68(91)98-56-40-55-61(51-11-8-7-10-50(51)56)47(41-69)42-81(55)65(88)54-39-46-38-49(17-18-52(46)74-54)96-31-28-77(3)4/h7-8,10-11,13-20,38-40,44,47,53,62,74H,9,12,21-37,41-43H2,1-6H3,(H,71,82)(H,73,86)(H,75,87)(H,76,83)(H3,70,72,89)/t47-,53+,62+/m1/s1 |

InChI Key |

ZIOJHGVQGRMKCA-WWEQPALJSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |

Origin of Product |

United States |

Duocarmycin Dm: the Cytotoxic Payload

Duocarmycins are a class of highly potent, naturally derived antitumor agents originally isolated from the bacterium Streptomyces. nih.govcreative-diagnostics.com Duocarmycin DM is a synthetic analog of the natural duocarmycins and serves as the cytotoxic payload in this conjugate. medchemexpress.commedchemexpress.com Its mechanism of action involves binding to the minor groove of DNA. nih.govcreative-diagnostics.com

Characterized by a distinctive curved indole (B1671886) structure and a spirocyclopropylcyclohexadienone electrophile, Duocarmycin DM exerts its cytotoxic effects through DNA alkylation. medchemexpress.commedchemexpress.com Specifically, it alkylates the N3 position of adenine (B156593) in a sequence-selective manner, with a preference for AT-rich sequences. nih.govcreative-diagnostics.com This covalent modification of DNA disrupts the DNA architecture, interfering with essential cellular processes like replication and transcription, which ultimately leads to cell death. nih.govcreative-diagnostics.com

The extreme potency of Duocarmycin DM, with cytotoxic effects observed at picomolar concentrations, makes it an attractive candidate for use in ADCs. nih.govresearchgate.net This high potency allows for effective cancer cell killing even with a low number of payload molecules delivered to the target cell. creative-diagnostics.com Furthermore, duocarmycins are effective against both dividing and non-dividing cells and have shown activity against cancer cells that are chemoresistant or have stemness characteristics. creative-diagnostics.com

The in vitro cytotoxicity of Duocarmycin DM has been demonstrated across various human cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC₅₀ (pM) |

| HT-29 | Colon Cancer | 22 |

| CL1-5 | Lung Cancer | 13.8 |

| Caski | Cervical Cancer | 3.87 |

| EJ | Bladder Cancer | 15.4 |

| LS174T | Colon Cancer | 7.31 |

| Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com |

Preclinical Research Considerations for Duocarmycin Payloads in Adc Design

The design of an effective ADC involves careful consideration of the antibody, the linker, and the cytotoxic payload. Preclinical research on duocarmycin-based ADCs has provided valuable insights into the interplay of these components.

The MA-PEG4-VC-PAB-DMEA portion of the compound is a sophisticated linker system. medchemexpress.com It connects the Duocarmycin DM payload to a monoclonal antibody. The components of this linker are designed to be stable in the bloodstream and to release the payload specifically within the target cancer cell.

| Component | Name | Function |

| MA | Maleimide (B117702) | A reactive group that allows for covalent conjugation to thiol groups on monoclonal antibodies. |

| PEG4 | Polyethylene (B3416737) Glycol (4 units) | A spacer that enhances the solubility and in vivo circulation half-life of the ADC. |

| VC | Valine-Citrulline | A dipeptide sequence designed to be cleaved by intracellular enzymes like cathepsin B, which are abundant in the lysosomal compartment of cells. aacrjournals.org |

| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, upon cleavage of the VC linker, releases the active drug. |

| DMEA | Dimethylethylamine | A part of the linker structure that can influence the properties of the overall conjugate. glpbio.com |

Preclinical studies have highlighted the importance of a cleavable linker, like the valine-citrulline (VC) linker present in this compound, for achieving a "bystander effect." aacrjournals.org Once the ADC is internalized by a target cancer cell and the payload is released, the membrane-permeable duocarmycin can diffuse out and kill neighboring cancer cells that may not express the target antigen. aacrjournals.org This is particularly important in tumors with heterogeneous antigen expression. aacrjournals.org

A notable example from preclinical research is the HER2-targeting ADC, SYD985 (trastuzumab duocarmazine). SYD985 utilizes a cleavable linker-duocarmycin payload. aacrjournals.org Comparative studies with T-DM1, an ADC with a non-cleavable linker, have demonstrated the advantages of the duocarmycin-based approach, especially in tumors with low HER2 expression. aacrjournals.org

| Feature | SYD985 (vc-seco-DUBA) | T-DM1 (non-cleavable linker) |

| Target | HER2 | HER2 |

| Linker Type | Cleavable (Valine-Citrulline) | Non-cleavable |

| Payload | Duocarmycin analog | Maytansinoid (DM1) |

| Potency in low HER2 cell lines | 3- to 50-fold more potent than T-DM1 | Less potent |

| Bystander Killing (in vitro) | Efficiently induced | Not observed |

| Antitumor Activity in HER2 1+ PDX models | Very active | No significant activity |

| Data from a comparative preclinical study. aacrjournals.org |

These preclinical findings underscore the potential of duocarmycin-based ADCs. The high potency of the duocarmycin payload, combined with a carefully designed cleavable linker system, can lead to significant antitumor activity, even in challenging tumor models with low or heterogeneous antigen expression. researchgate.netaacrjournals.org The ability of these ADCs to induce bystander killing is a key advantage that may translate to improved clinical outcomes. aacrjournals.org

Linker System Architecture and Mechanistic Considerations

General Principles of Cleavable Linker Design in Antibody-Drug Conjugates

Cleavable linkers are engineered to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. broadpharm.comnih.gov These linkers incorporate chemical triggers that are responsive to specific stimuli, such as low pH, high concentrations of certain enzymes, or a reducing environment. broadpharm.comacs.org The overarching goal is to ensure that the highly potent payload remains attached to the antibody while in circulation and is only released at the site of action. nih.govnih.gov More than 80% of ADCs in clinical development utilize such cleavable linkers. nih.govcam.ac.ukrsc.org

Recent advancements have focused on modifications to the linker structure to further improve stability. For instance, the "Exo-Linker" technology repositions the cleavable peptide linker to the exo-position of the p-aminobenzyl carbamate (B1207046) (PAB) moiety, which has been shown to enhance stability and reduce premature payload release. nih.govadcreview.comresearchgate.net

Once the ADC is internalized by the target cancer cell, the linker is designed to be cleaved, releasing the duocarmycin DM payload. nih.gov The primary mechanism for the MA-PEG4-VC-PAB-DMEA linker involves enzymatic cleavage. broadpharm.com

The Val-Cit dipeptide is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. broadpharm.comnih.gov This cleavage occurs within the lysosome, a subcellular organelle with a low pH environment. broadpharm.com Following the enzymatic cleavage of the Val-Cit bond, a self-immolative cascade is initiated through the p-aminobenzyl (PAB) spacer, ultimately liberating the active duocarmycin DM. nih.govresearchgate.net The intracellular concentration of the released payload is a critical determinant of the ADC's potency and its ability to induce cell death. aacrjournals.orgnih.gov Studies have shown that the amount of released payload directly correlates with the in vitro and in vivo efficacy of the ADC. aacrjournals.orgnih.gov

Maleimide (B117702) (MA) and Polyethylene (B3416737) Glycol (PEG4) Linker Components

The maleimide group is a widely used functional group for the site-specific attachment of the linker-drug to the antibody. axispharm.comnih.gov It exhibits high reactivity and selectivity towards thiol groups, specifically the sulfhydryl groups of cysteine residues on the antibody, forming a stable thioether bond through a Michael addition reaction. axispharm.comtocris.com This reaction proceeds efficiently under mild, physiological conditions (pH 6.5-7.5), which is advantageous for maintaining the integrity of the antibody. axispharm.com

The table below summarizes the key features of maleimide-thiol conjugation:

| Feature | Description |

| Reaction Type | Michael Addition |

| Reactive Groups | Maleimide and Thiol (Sulfhydryl) |

| Bond Formed | Thiosuccinimide (initially), which can be hydrolyzed to a more stable derivative |

| Optimal pH | 6.5 - 7.5 |

| Key Advantage | High selectivity and efficiency under physiological conditions |

This table summarizes the fundamental aspects of maleimide-thiol bioconjugation.

A significant challenge with maleimide-thiol conjugates is their susceptibility to retro-Michael reactions, where the thioether bond can reverse, leading to detachment of the linker-drug. creativepegworks.comnih.govresearchgate.net This can occur in the presence of endogenous thiols like glutathione (B108866), potentially causing off-target toxicity. creativepegworks.com To address this instability, several strategies have been developed.

One common approach is the hydrolysis of the thiosuccinimide ring, which can be promoted by adjusting the pH. nih.gov This hydrolysis opens the ring and forms a more stable, linear adduct that is less prone to the retro-Michael reaction. nih.gov Other strategies include the use of "self-hydrolyzing maleimides" or the development of alternative thiol-reactive reagents, such as mono-sulfones, which form more stable conjugates. nih.govacs.org Additionally, modifications to the maleimide structure itself, such as the use of dibromomaleimides that can react with both a thiol and an amine, can create a more stable, deactivated maleimide derivative. nih.gov The rate of the retro-Michael reaction can also be influenced by the pKa of the thiol donor, with higher pKa values generally leading to slower reversal rates. nih.gov

The inclusion of a polyethylene glycol (PEG) spacer, in this case, a four-unit chain (PEG4), serves multiple important functions in the context of the ADC. nih.gov PEGylation, the covalent attachment of PEG chains, is a well-established method to improve the physicochemical and pharmacological properties of biomolecules. nih.govnih.govyoutube.com

The primary roles of the PEG4 linker component are:

Increased Stability and Circulation Half-Life: The hydrophilic nature of PEG creates a hydrated shell around the conjugate, which can shield it from enzymatic degradation and reduce clearance by the reticuloendothelial system, thereby prolonging its circulation time. nih.govnih.gov

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to improved pharmacokinetic properties. nih.gov

Reduced Immunogenicity: PEG can mask potential immunogenic epitopes on the conjugate, reducing the likelihood of an immune response. nih.govyoutube.com

The table below outlines the key functionalities of the PEG component in ADCs:

| Function | Mechanism |

| Increased Solubility | Imparts hydrophilicity, preventing aggregation of hydrophobic components. |

| Prolonged Circulation | Forms a hydrophilic shield, reducing opsonization and clearance. |

| Improved Pharmacokinetics | Increases hydrodynamic size, reducing renal filtration. |

| Reduced Immunogenicity | Masks potential antigenic sites on the conjugate. |

Polyethylene Glycol (PEG) Functionality in Macromolecular Conjugates.

Influence on Macromolecular Conjugate Solvation and Aggregation Propensity

The length of the PEG chain can also be a factor. While longer PEG chains can increase solubility, they may also have an impact on the biological activity of the conjugate. researchgate.net Shorter PEG linkers, such as PEG4, are often favored as they can facilitate rapid clearance from the blood while maintaining tumor uptake. researchgate.net This balance is crucial for optimizing the therapeutic window of an ADC.

Impact on Conjugate Circulation Kinetics and Clearance Mechanisms

The PEG4 component of the linker system also significantly influences the pharmacokinetic profile of the conjugate. The presence of a PEG linker can alter the in vivo pharmacokinetics, leading to potentially faster clearance from the bloodstream compared to non-PEGylated counterparts, while still allowing for comparable tumor accumulation. researchgate.net This can be advantageous in reducing systemic exposure and potential off-target toxicities.

The metabolism of the PEG linker itself can contribute to the elimination of the conjugate's metabolites. uzh.ch Intrachain cleavage of the PEG unit can generate smaller, more rapidly excreted fragments. uzh.ch Studies with other PEGylated molecules have shown that the addition of a short PEG linker can improve metabolic clearance, thereby enhancing the quality of imaging in techniques like PET scans, which is relevant to understanding the distribution and clearance of therapeutic conjugates. researchgate.net

Valine-Citrulline (VC) Protease-Cleavable Dipeptide Unit

The valine-citrulline (VC) dipeptide is a key element of the linker, designed to be selectively cleaved by specific enzymes within the target cell. This enzymatic susceptibility is central to the mechanism of action for releasing the cytotoxic payload.

Enzymatic Cleavage by Cathepsin B and Other Lysosomal Proteases

The VC linker is primarily designed to be a substrate for cathepsin B, a lysosomal cysteine protease. iris-biotech.detandfonline.com Upon internalization of the ADC into a target cell, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases like cathepsin B facilitate the cleavage of the linker. nih.gov This cleavage occurs at the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) spacer. tcichemicals.com Following this initial cleavage, a self-immolative 1,6-elimination of the PAB spacer occurs, which in turn releases the active DMEA-duocarmycin DM payload. iris-biotech.denih.gov

Investigation of Proteolytic Hydrolysis Kinetics and Specificity

The rate and specificity of the enzymatic hydrolysis of the VC linker are critical determinants of an ADC's potency. Model studies have been conducted to investigate these kinetics. For instance, the hydrolysis of VC linkers has been compared to other dipeptide sequences, with VC demonstrating favorable cleavage characteristics in lysosomal extracts. cam.ac.uk

The stability of the VC linker in plasma is a crucial feature, with studies showing it to be remarkably stable in systemic circulation, comparable to non-cleavable linkers. tcichemicals.comnih.gov However, some research has identified that in rodent plasma, an enzyme called Carboxylesterase 1C (Ces1C) can be responsible for the extracellular cleavage of VC-PABC based linkers. aacrjournals.orgresearchgate.net This highlights species-specific differences in linker stability and the importance of thorough preclinical evaluation.

The optimal conditions for cathepsin B activity, including a temperature of 40°C and a pH of 5, which mimics the lysosomal environment, have been shown to affect the efficiency of enzymatic cleavage. tandfonline.com

Table 1: Factors Influencing VC Linker Cleavage

| Factor | Influence on Cleavage | Source(s) |

|---|---|---|

| Enzyme | Primarily cleaved by cathepsin B, but also by other proteases like cathepsin L and papain. | iris-biotech.detandfonline.comresearchgate.net |

| pH | Optimal cleavage by cathepsin B occurs at an acidic pH of 5, characteristic of the lysosome. | tandfonline.com |

| Temperature | Optimal temperature for cathepsin B activity is around 40°C. | tandfonline.com |

| Plasma Stability | Generally high stability in human plasma, but can be cleaved by Ces1C in rodent plasma. | tcichemicals.comaacrjournals.orgresearchgate.net |

| Linker Modifications | Chemical modifications to the VC-PAB unit can modulate stability and cleavage rates. | aacrjournals.orgresearchgate.net |

Role of Cathepsin B Overexpression in the Tumor Microenvironment

The rationale for using a cathepsin B-cleavable linker is strongly tied to the observation that this enzyme is frequently overexpressed in various types of cancer cells and within the tumor microenvironment. nih.govnih.govresearchgate.net This overexpression is often correlated with more invasive and metastatic cancer phenotypes. nih.govresearchgate.net

Cathepsin B is typically a lysosomal protease, but in cancer cells, it can be secreted into the extracellular matrix or localized on the cell surface, where it contributes to the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis. nih.govjcancer.org The elevated levels of cathepsin B in the tumor microenvironment provide a targeted mechanism for the selective release of the cytotoxic payload from an ADC in the vicinity of the tumor, potentially enhancing the therapeutic index and reducing systemic toxicity. researchgate.net The acidic nature of many tumor microenvironments further supports the activity of cathepsin B. jcancer.org

Design Modifications for Modulating VC Linker Stability and Release Rates

To optimize the performance of ADCs, researchers have explored various design modifications to the VC linker to fine-tune its stability and payload release kinetics. researchgate.netnih.gov The goal is to strike a balance between sufficient stability in circulation to minimize premature drug release and efficient cleavage at the target site. wuxiapptec.com

One approach involves introducing chemical modifications to the VC-PAB linker itself. Studies have shown that small chemical alterations can effectively modulate the linker's susceptibility to extracellular cleavage by enzymes like Ces1C in rodents, without significantly impacting its intracellular processing by cathepsin B. aacrjournals.orgresearchgate.net This allows for the design of linkers with improved stability in preclinical models.

Another strategy is the introduction of steric hindrance near the cleavage site. nih.govwuxiapptec.com For example, modifying the amino acids adjacent to the valine-citrulline sequence can influence the rate of enzymatic hydrolysis. Adding a glutamic acid residue to create a Glu-Val-Cit sequence has been shown to increase stability in mouse plasma while enhancing hydrolysis by cathepsin B. cam.ac.uk The length of the linker can also play a role, with shorter linkers sometimes offering greater stability. researchgate.netwuxiapptec.com

Furthermore, the development of "tandem-cleavage" linkers, which require two sequential enzymatic steps for payload release, represents an innovative approach to improve in vivo stability and tolerability. acs.org These advanced designs aim to further enhance the specificity of drug release within the target tumor cells.

Table 2: Examples of VC Linker Modifications

| Modification Strategy | Effect | Source(s) |

|---|---|---|

| Chemical Derivatization of PAB | Modulates susceptibility to extracellular cleavage by Ces1C in rodents. | aacrjournals.orgresearchgate.net |

| Addition of Amino Acids (e.g., Glu-VC) | Increased plasma stability and enhanced cathepsin B hydrolysis. | cam.ac.uk |

| Introduction of Steric Hindrance | Can increase stability by shielding the cleavage site. | nih.govwuxiapptec.com |

| Tandem-Cleavage Design | Requires two enzymatic steps, improving in vivo stability. | acs.org |

p-Aminobenzylcarbamate (PAB) Self-Immolative Spacer

The p-aminobenzylcarbamate (PAB) unit serves as a critical self-immolative spacer in many ADC linkers, including the MA-PEG4-VC-PAB-DMEA system. nih.govresearchgate.net Its primary function is to ensure that the cytotoxic payload is released in its native, unmodified form only after the ADC has been internalized by the target cancer cell. iris-biotech.de

Chemical Mechanism of Payload Release via Self-Immolation Post-Cleavage

The release mechanism is a well-orchestrated cascade reaction initiated by enzymatic cleavage. iris-biotech.de The linker is designed to be stable in the systemic circulation but susceptible to degradation within the lysosomal compartment of a cell. The process unfolds as follows:

Enzymatic Cleavage: Once the ADC is internalized into a target cell, it is trafficked to the lysosome. Here, lysosomal proteases, most notably Cathepsin B, recognize and cleave the valine-citrulline (VC) dipeptide portion of the linker. iris-biotech.demdpi.com This cleavage event is the trigger for the subsequent self-immolation process.

1,6-Elimination Cascade: The cleavage of the amide bond of the dipeptide exposes a free amine on the PAB spacer. This initiates a spontaneous, irreversible intramolecular electronic rearrangement known as a 1,6-elimination. iris-biotech.demdpi.com The electron density from the newly freed aniline (B41778) nitrogen pushes through the aromatic ring to the benzylic position.

Payload Liberation: This electronic cascade forces the expulsion of the payload (duocarmycin DM) and the fragmentation of the spacer into carbon dioxide and an aza-quinone methide intermediate. mdpi.com This entire process is rapid and spontaneous once initiated. researchgate.net The kinetics of this release can be influenced by the electronic environment of the spacer. nih.goviris-biotech.de

Contribution to Ensuring Release of the Active Payload Form

A key advantage of the PAB self-immolative spacer is its ability to facilitate a "traceless" release of the payload. iris-biotech.de Many cytotoxic agents require their native structure to exert their full potency, and any residual linker fragments attached to the drug could diminish its activity. researchgate.net

The 1,6-elimination mechanism ensures that the bond connecting the payload to the linker is cleaved without leaving any part of the PAB spacer attached. iris-biotech.de The payload is liberated cleanly and in its fully active form, free to exert its DNA-damaging effects inside the cancer cell. researchgate.net This traceless release is a critical design feature for maximizing the therapeutic efficacy of the ADC. iris-biotech.desigutlabs.com

N,N-Dimethylethanolamine (DMEA) Component within the Linker

The inclusion of an N,N-Dimethylethanolamine (DMEA) moiety within the linker-payload construct, as seen in MA-PEG4-VC-PAB-DMEA-duocarmycin DM, points to a sophisticated strategy for optimizing the properties of the ADC or the released payload. medchemexpress.commedchemexpress.comcreative-biolabs.com While its precise role in this specific construct is not extensively detailed in public literature, its applications in other advanced drug delivery systems and its chemical nature allow for well-founded proposals regarding its function.

Contextual Applications of DMEA in Advanced Drug Delivery Systems

DMEA and similar structures are utilized in various drug delivery platforms to enhance their performance. Nano-based drug delivery systems, for example, often incorporate components to modulate their physical and chemical properties for improved therapeutic outcomes. nih.gov

Hydrogel-based Delivery: N,N-dimethylacrylamide, a related compound, has been used to create hydrogels for sustained drug release. The structure and crosslinking of these polymers influence drug loading and release mechanisms. researchgate.netplapiqui.edu.ar

Nanoparticle Modification: Tertiary amines can be used to modify the surface of nanoparticles. A positive surface charge, which can be imparted by amine-containing compounds, can influence the interaction of the nanoparticle with biological membranes. nih.gov

Solubility and Stability Enhancement: Polymeric nanoparticles are known to improve the solubility and stability of encapsulated drugs, protecting them from degradation in the bloodstream and ensuring they reach the target site. nih.gov

Proposed Functional Contributions to Linker Properties, including Steric, Solvation, or Charge Modulation

Within the MA-PEG4-VC-PAB-DMEA linker, the DMEA component is attached to the payload, suggesting it modifies the properties of the duocarmycin DM molecule itself. The proposed contributions are based on its chemical structure, which includes a tertiary amine and a primary alcohol group. medchemexpress.commedchemexpress.com

Charge Modulation: As a tertiary amine, DMEA is basic and can be protonated at physiological pH. This positive charge could influence the linker-payload's interaction with cellular components post-cleavage, potentially affecting its transport, localization, or efflux from the cell. Modulating the hydrophilicity and charge of a released payload has been shown to be a strategy to overcome multidrug resistance (MDR) transporters that can pump drugs out of cancer cells. nih.gov

Steric and Structural Influence: The placement of the DMEA group could introduce steric hindrance that affects the stability of the ADC in circulation. nih.gov The design of the drug-linker, including the relative position of its components, is a critical parameter that can enhance the in vivo potency of an ADC. nih.gov The DMEA may position the duocarmycin payload optimally for its release and subsequent interaction with DNA.

Conjugation Methodologies and Homogeneity of Drug Linker Antibody Conjugates

Site-Specific Conjugation Strategies for Antibody Modification

Site-specific conjugation methods aim to overcome the heterogeneity of early ADC production, which often involved random conjugation to lysine (B10760008) or cysteine residues, resulting in a mixture of ADC species with varying DARs and conjugation sites. acs.org

One of the most promising site-specific conjugation strategies involves the introduction of cysteine residues into the antibody sequence at specific, predetermined locations through genetic engineering. nih.gov These engineered cysteines provide reactive thiol groups for the covalent attachment of a drug-linker, such as MA-PEG4-VC-PAB-DMEA-duocarmycin DM. nih.govacs.org

The maleimide (B117702) (MA) group within the linker is specifically designed to react with the thiol groups of these engineered cysteines, forming a stable thioether bond. This approach allows for precise control over the location and number of conjugated drug molecules, leading to a more homogeneous ADC product. nih.gov

Researchers have developed in silico screening procedures to identify optimal sites for cysteine engineering within the antibody structure, such as within the Fab cavity. nih.govacs.org Conjugating the hydrophobic duocarmycin payload at these shielded sites can improve the ADC's physicochemical properties and reduce aggregation. acs.org

A key challenge in engineered cysteine bioconjugation is the potential for the engineered cysteines to form disulfide bonds with free cysteine or glutathione (B108866) in the cell culture medium. nih.gov To address this, a reduction step, often using agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), is employed to uncap these residues. nih.govacs.org Following this, a re-oxidation step can be used to reform the native interchain disulfide bonds of the antibody while leaving the engineered cysteines available for conjugation. nih.gov More advanced methods involve the use of selective reducing agents that can reduce the engineered cysteines without affecting the interchain disulfides, simplifying the manufacturing process. nih.gov

Influence of Drug-to-Antibody Ratio (DAR) on Conjugate Properties and Efficacy in Preclinical Models

The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly impacts the properties and efficacy of an ADC.

Studies have shown that a higher average DAR can lead to increased in vitro potency. For instance, an ADC designated SYD985, which has an average DAR of 2.7, demonstrated a two-fold increase in potency against HER2-expressing SK-BR-3 cells compared to SYD983, which has an average DAR of 2.0. aacrjournals.org However, increasing the DAR can also lead to less favorable physicochemical and toxicological properties. acs.orgnih.gov High DAR ADCs can exhibit increased hydrophobicity, leading to a higher tendency for aggregation and faster clearance from circulation. researchgate.net

The following table summarizes the characteristics of different duocarmycin-based ADCs and their respective DARs as reported in preclinical studies.

| ADC Name | Target | Average DAR | Key Findings |

| SYD983 | HER2 | ~2.0 | Showed potent in vitro killing of HER2-expressing cells and dose-dependent tumor growth reduction in a BT-474 mouse xenograft model. aacrjournals.org |

| SYD985 | HER2 | ~2.8 | A more homogeneous, HIC-purified version of SYD983 with predominantly DAR2 and DAR4 species. acs.orgaacrjournals.org Showed increased in vitro potency compared to SYD983 and high antitumor activity in HER2-positive PDX models. aacrjournals.orgaacrjournals.org |

| Promiximab-DUBA | CD56 | ~2.04 | Exerted strong inhibitory effects on SCLC cell lines in vitro. nih.gov |

| Trastuzumab-NMS-P945 | HER2 | >3.5 | Demonstrated strong target-driven activity in cells and high in vivo efficacy in HER2-driven models. aacrjournals.orgnih.gov |

Analytical Methods for Assessing Conjugate Homogeneity

A suite of analytical methods is employed to characterize the homogeneity of ADCs, including those utilizing the this compound linker-drug. These techniques are essential for ensuring product quality, consistency, and for understanding the structure-activity relationship. mtoz-biolabs.com

Hydrophobic Interaction Chromatography (HIC) is a primary method for determining the DAR distribution of an ADC. acs.orgcreative-proteomics.com This technique separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules. HIC can resolve species with different DARs (e.g., DAR0, DAR2, DAR4), providing a profile of the ADC's homogeneity. aacrjournals.org It has been used to purify ADCs like SYD983 to create a more homogeneous product, SYD985, which consists predominantly of DAR2 and DAR4 species. acs.orgaacrjournals.org

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of the ADC and confirming the DAR. nih.govmtoz-biolabs.com It provides high-resolution data that can identify different ADC species and confirm the success of the conjugation reaction. creative-proteomics.com

Size Exclusion Chromatography (SEC) is used to assess the aggregation of ADCs. nih.gov Aggregation is an undesirable property that can affect the stability and safety of the ADC. SEC separates molecules based on their size, allowing for the quantification of high-molecular-weight species (aggregates). mtoz-biolabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to assess the hydrophobicity and determine the DAR of ADCs. researchgate.net

The following table outlines the key analytical methods and their applications in characterizing duocarmycin-based ADCs.

| Analytical Method | Principle | Application in ADC Characterization |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Determination of drug-to-antibody ratio (DAR) distribution and purification of ADC species with specific DARs. acs.orgaacrjournals.orgcreative-proteomics.com |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Determination of molecular weight, confirmation of DAR, and identification of different ADC species. nih.govmtoz-biolabs.com |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Assessment and quantification of ADC aggregation. nih.govmtoz-biolabs.com |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Assessment of hydrophobicity and determination of DAR. researchgate.net |

By employing these sophisticated conjugation and analytical methodologies, researchers can produce and characterize well-defined and homogeneous ADCs, a crucial step in the development of effective and safe targeted cancer therapies.

Intracellular Trafficking and Payload Activation Kinetics

Receptor-Mediated Endocytosis and Intracellular Compartmentalization of ADCs

The journey of an ADC, including one utilizing the MA-PEG4-VC-PAB-DMEA-duocarmycin DM system, begins with the highly specific recognition and binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. ascopubs.org This binding is the cornerstone of the ADC's targeted approach, concentrating the cytotoxic payload at the site of the tumor while minimizing exposure to healthy tissues. ascopubs.orgnih.gov Following binding, the ADC-antigen complex is internalized into the cell primarily through a process called receptor-mediated endocytosis. nih.govjaac-online.commdpi.com This is a well-characterized and predominant mechanism for the internalization of cell surface receptors, providing a cell-specific entry route for the ADC. nih.gov

Once inside the cell, the ADC is trafficked through a series of intracellular compartments. Initially, it resides within early endosomes, which are characterized by a mildly acidic pH (around 6.0-6.2). nih.govtandfonline.com From the early endosomes, the ADC can be sorted for recycling back to the cell surface or be directed towards late endosomes and subsequently to lysosomes for degradation. nih.gov The neonatal Fc receptor (FcRn) can play a role in recycling the antibody component back to the cell surface, which can increase the serum half-life of the ADC. nih.govresearchgate.net However, for the payload to be released, trafficking to the degradative compartments is essential.

Lysosomal Trafficking and the Role of the Acidic Environment

The progression from early to late endosomes and finally to lysosomes is a critical phase for the activation of ADCs with cleavable linkers like the one in this compound. This trafficking pathway is characterized by a progressive drop in pH. Late endosomes have a pH of approximately 5.5, while lysosomes are the most acidic organelles, with a pH ranging from 4.5 to 5.0. nih.govtandfonline.com This acidic environment is maintained by ATP-dependent proton pumps in the lysosomal membrane and is crucial for the activation of lysosomal enzymes. nih.govresearchgate.net

The acidic milieu of the lysosome serves two primary functions in the context of this ADC. Firstly, it provides the optimal pH for the activity of various hydrolytic enzymes, including proteases, lipases, and nucleases, that are responsible for the degradation of the ADC. nih.govresearchgate.net Secondly, the low pH itself can, in some cases, contribute to the cleavage of certain types of acid-labile linkers, although the primary release mechanism for this specific ADC is enzymatic. nih.govcam.ac.uk The efficient trafficking of the ADC to this acidic, enzyme-rich compartment is a prerequisite for the subsequent release of the duocarmycin payload. nih.govnih.gov Dysregulation of lysosomal function or pH can potentially impact the efficacy of the ADC. mdpi.comresearchgate.net

Enzymatic Hydrolysis of the Cleavable Linker and Subsequent Self-Immolation

The this compound compound features a sophisticated linker system designed to be stable in the systemic circulation but susceptible to cleavage within the lysosome. The core of this cleavable linker is the valine-citrulline (VC) dipeptide. aacrjournals.orgtcichemicals.com This specific peptide sequence is recognized and cleaved by lysosomal proteases, most notably cathepsin B. nih.govnih.gov Cathepsin B is a cysteine protease that is often overexpressed in tumor cells and is highly active in the acidic environment of the lysosome. wpi.eduaacrjournals.org

The enzymatic cleavage occurs at the amide bond between the citrulline residue and the p-aminobenzyl alcohol (PAB) spacer. nih.govencyclopedia.pub This initial cleavage event is the trigger for the subsequent release of the payload. It is important to note that while cathepsin B is a primary enzyme, other lysosomal cysteine cathepsins can also contribute to the cleavage of the VC linker, providing a degree of redundancy to the system. nih.govnih.gov

Following the enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a rapid, spontaneous self-immolation process. researchgate.netotago.ac.nz This process is an electronic cascade reaction. researchgate.net The cleavage of the dipeptide bond initiates a 1,6-elimination reaction within the PAB group. wpi.edumdpi.com This self-immolative cascade results in the release of the duocarmycin DM payload in its active form. otago.ac.nz The inclusion of the self-immolative spacer is crucial as it ensures a clean and efficient release of the unmodified drug, which might otherwise be sterically hindered by remnants of the linker. encyclopedia.pub

The polyethylene (B3416737) glycol (PEG4) component of the linker serves to improve the pharmacokinetic properties of the ADC, potentially by increasing its solubility and stability. otago.ac.nz

Dynamics of Intracellular Payload Release and Distribution

Once liberated, the duocarmycin DM, now in its active form (often referred to as seco-DUBA), must traverse the lysosomal membrane to reach its ultimate target: the cellular DNA. aacrjournals.orgresearchgate.net Duocarmycins are DNA alkylating agents that bind to the minor groove of DNA. nih.govresearchgate.net The physicochemical properties of the released payload, such as its size, charge, and lipophilicity, will influence its ability to be transported out of the lysosome and distribute throughout the cytoplasm and into the nucleus. proteogenix.sciencebiochempeg.com The goal is to achieve a sufficient intracellular concentration of the payload to induce potent cytotoxicity. proteogenix.sciencebiointron.com

The dynamics of this process, from lysosomal release to nuclear accumulation, are complex and can vary between different cell types. The ultimate concentration of the payload at its target site dictates the extent of DNA damage and the subsequent triggering of apoptosis or cell cycle arrest. nih.gov

Mechanisms of Bystander Effect in ADC Action

A significant advantage of using certain cleavable linkers and membrane-permeable payloads like duocarmycin is the potential for a "bystander effect." nih.govnih.gov This phenomenon describes the ability of the released cytotoxic drug to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells. nih.govaacrjournals.orgbiochempeg.com This is particularly important in the context of solid tumors, which often exhibit heterogeneous antigen expression. nih.govnih.gov

The mechanism of the bystander effect for a duocarmycin-based ADC like one employing this compound relies on the properties of the released payload. After being liberated within the target cell, the uncharged and relatively hydrophobic duocarmycin DM can permeate across the cell membrane into the extracellular space. nih.govaacrjournals.org From there, it can be taken up by adjacent tumor cells, regardless of their antigen expression status, and exert its cytotoxic effects. biochempeg.com

This bystander killing can be initiated in a few ways:

Intracellular Release and Diffusion: The ADC is internalized by an antigen-positive cell, the payload is released in the lysosome, and then it diffuses out of the cell to kill neighboring cells. biochempeg.com

Extracellular Release: In some instances, proteases present in the tumor microenvironment can cleave the linker extracellularly, releasing the payload to act on nearby cells. nih.govaacrjournals.org

The ability of the payload to induce a bystander effect significantly enhances the therapeutic potential of the ADC, allowing it to overcome the challenge of tumor heterogeneity and potentially leading to a more robust anti-tumor response. aacrjournals.orgtechnologynetworks.com

Advanced Research and Design Optimization of Duocarmycin Based Drug Linkers

Computational Modeling and Simulation for Rational Linker-Payload Design

Computational modeling and simulation have become indispensable tools in the rational design and optimization of ADC linker-payloads. digitellinc.comnih.gov These in-silico approaches provide valuable insights into the structure-activity relationships (SAR) and physicochemical properties of complex molecules like MA-PEG4-VC-PAB-DMEA-duocarmycin DM, thereby accelerating the development of safer and more effective ADCs. digitellinc.comrsc.org

Machine learning algorithms are also being increasingly applied to simulate and predict the interactions between linkers, antibodies, and cytotoxic drugs. patsnap.com These models can rapidly screen potential linker candidates and assess their chemical and biological stability under various physiological conditions, significantly reducing the time and resources required for experimental validation. patsnap.com

A summary of computational approaches in ADC linker-payload design is presented in the table below:

Table 1: Computational Approaches in ADC Linker-Payload Design

| Computational Technique | Application in ADC Design | Key Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity and physicochemical properties. | Guides optimization of bystander effect and efflux potential. digitellinc.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ADC at an atomic level. | Provides understanding of linker flexibility, ADC stability, and payload release mechanisms. rsc.orgbiorxiv.org |

| Machine Learning | Screens and predicts the performance of linker-payload combinations. | Accelerates the identification of stable and effective linker candidates. patsnap.com |

Innovative Strategies for Mitigating Premature Payload Release

A critical challenge in ADC development is preventing the premature release of the cytotoxic payload in systemic circulation, which can lead to off-target toxicity and a reduced therapeutic window. nih.govpharmtech.com The maleimide (B117702) (MA) component in the this compound linker, while effective for conjugation to cysteine residues on the antibody, is susceptible to a retro-Michael reaction, leading to deconjugation. nih.govresearchgate.net

Several innovative strategies are being explored to enhance the stability of the maleimide-thiol linkage. One promising approach involves the development of self-hydrolyzing maleimides. nih.govresearchgate.net By incorporating a basic amino group adjacent to the maleimide, such as using diaminopropionic acid (DPR), the thiosuccinimide ring formed upon conjugation rapidly undergoes hydrolysis at physiological pH. nih.govresearchgate.net This hydrolyzed, ring-opened form is resistant to the retro-Michael elimination reaction, thus preventing the premature release of the drug-linker. nih.govacs.org Studies have shown that ADCs with these self-stabilizing maleimides exhibit significantly improved stability and can lead to enhanced antitumor activity and reduced toxicity. nih.govresearchgate.net

Another strategy focuses on the direct generation of the stable, ring-opened hydrolysate of the thiosuccinimide during the conjugation process. Linkers based on maleamic methyl esters have been developed to react with thiols, directly forming the stable ring-opened product in a one-step reaction. nih.gov This approach avoids the need for post-conjugation hydrolysis steps and has been shown to significantly improve the stability of the resulting ADC. nih.gov

The following table summarizes strategies to mitigate premature payload release:

Table 2: Strategies to Mitigate Premature Payload Release

| Strategy | Mechanism | Advantage |

| Self-Hydrolyzing Maleimides (e.g., with DPR) | Intramolecular catalysis of thiosuccinimide ring hydrolysis. nih.govresearchgate.net | Prevents retro-Michael reaction, leading to increased ADC stability and improved therapeutic outcomes. nih.gov |

| Maleamic Methyl Ester-Based Linkers | Direct formation of a stable, ring-opened thiosuccinimide adduct. nih.gov | Simplifies the manufacturing process and enhances the stability of the final ADC. nih.gov |

Development of Next-Generation Cleavable Linker Chemistries

The valine-citrulline (VC) dipeptide in the this compound linker is a well-established cathepsin B-cleavable motif. cam.ac.uk However, the quest for improved specificity and controlled payload release has driven the development of next-generation cleavable linker chemistries. nih.gov

Other novel enzyme-cleavable triggers are also being explored. β-galactosidase and sulfatase are enzymes that are overexpressed in some tumors, making them attractive targets for ADC linker cleavage. nih.gov Linkers containing β-galactosidase- or sulfatase-cleavable motifs have demonstrated high plasma stability and potent cytotoxicity in preclinical models. nih.gov Furthermore, novel acid-cleavable linkers, such as those based on silyl (B83357) ethers, have been designed to offer improved stability in human plasma compared to traditional acid-labile linkers like hydrazones. nih.gov

Beyond enzymatic cleavage, other self-immolative systems are being investigated to expand the toolbox beyond the classical p-aminobenzyl carbamate (B1207046) (PABC) spacer. sigutlabs.comresearchgate.netbenthamdirect.com These include systems that undergo 1,4- or 1,6-elimination reactions or intramolecular cyclization to release the payload. researchgate.netbenthamdirect.com

A summary of next-generation cleavable linkers is provided in the table below:

Table 3: Next-Generation Cleavable Linkers

| Linker Type | Cleavage Mechanism | Key Features |

| Dual-Enzyme Cleavable (e.g., 3-O-sulfo-β-galactose) | Sequential cleavage by two distinct lysosomal enzymes. rsc.orgrsc.org | Enhanced selectivity and high hydrophilicity. rsc.org |

| Novel Enzyme-Cleavable Triggers (e.g., β-galactosidase, sulfatase) | Cleavage by enzymes overexpressed in the tumor microenvironment. nih.gov | High plasma stability and potent, selective payload release. nih.gov |

| Advanced Acid-Cleavable Linkers (e.g., Silyl ethers) | Hydrolysis in the acidic tumor microenvironment. nih.gov | Improved plasma stability compared to traditional acid-labile linkers. nih.gov |

| Novel Self-Immolative Systems | 1,4- or 1,6-elimination or intramolecular cyclization. researchgate.netbenthamdirect.com | Diversifies the mechanisms for traceless payload release. sigutlabs.com |

Engineering Drug-Linkers for Enhanced Therapeutic Index and Targeted Delivery

The therapeutic index of an ADC is a critical measure of its safety and efficacy, representing the balance between its anti-tumor activity and its toxicity to healthy tissues. creative-diagnostics.com Engineering the drug-linker is a key strategy to widen this therapeutic window. biopharminternational.com

The inclusion of a hydrophilic spacer, such as the polyethylene (B3416737) glycol (PEG4) unit in this compound, is a widely adopted approach to improve the physicochemical properties of the ADC. nih.govchemexpress.comaxispharm.com Hydrophilic linkers can mitigate the hydrophobicity of the payload, reducing the propensity for aggregation and non-specific uptake by healthy tissues, particularly the liver. chemexpress.com This can lead to improved pharmacokinetics, with slower plasma clearance and increased exposure of the tumor to the ADC. chemexpress.com The length and architecture of the PEG chain can be fine-tuned to optimize the balance between hydrophilicity and ADC performance. mdpi.com

For duocarmycin-based ADCs, linker design is crucial for achieving optimal synergy between the antibody and the payload. acs.orgnih.gov The attachment point of the linker to the duocarmycin molecule can significantly impact the stability and in vitro cytotoxicity of the resulting ADC. acs.orgnih.gov Furthermore, the development of duocarmycin analogs with improved properties, such as rapid degradation in plasma, can contribute to a better safety profile. nih.gov

The ability of the released payload to permeate cell membranes and exert a "bystander effect" on neighboring antigen-negative tumor cells is another important consideration for enhancing therapeutic efficacy, especially in heterogeneous tumors. researchgate.netresearchgate.net The design of the linker can influence the properties of the released payload and its ability to induce bystander killing. researchgate.net

The table below highlights key engineering strategies for an enhanced therapeutic index:

Table 4: Engineering Strategies for Enhanced Therapeutic Index

| Engineering Strategy | Rationale | Impact on ADC Performance |

| Incorporation of Hydrophilic Spacers (e.g., PEG) | To counteract the hydrophobicity of the payload. nih.govchemexpress.com | Reduced aggregation, minimized non-specific uptake, and improved pharmacokinetics. chemexpress.comaxispharm.com |

| Optimization of Linker Attachment to Payload | To ensure optimal stability and activity of the released drug. acs.orgnih.gov | Consistent in vitro cytotoxicity and excellent plasma stability. acs.org |

| Design for Bystander Effect | To enable the killing of adjacent antigen-negative tumor cells. researchgate.netresearchgate.net | Enhanced efficacy in heterogeneous tumors. researchgate.net |

| Use of Optimized Payload Analogs | To improve the safety profile of the ADC. nih.gov | Reduced systemic toxicity due to faster clearance of the free payload. nih.gov |

Q & A

Q. Table 1: Linker Comparison in ADCs

Q. Table 2: Key Parameters for DAR Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.